1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea

Regioisomerism Structure-Activity Relationship Kinase Inhibition

This meta-substituted cyclic sulfonamide diaryl urea is essential for regioisomer-specific SAR studies in kinase inhibition (CDK, GSK-3β, JAK). Unlike its para-substituted analog (CAS 1203230-54-9), this regioisomer provides a divergent binding vector, enabling identification of activity cliffs. Use as a complementary scaffold or a negative control where target pockets discriminate substitution geometry. Ensure assay integrity with this precisely characterized isomer.

Molecular Formula C17H19N3O3S
Molecular Weight 345.42
CAS No. 1203039-33-1
Cat. No. B2871660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea
CAS1203039-33-1
Molecular FormulaC17H19N3O3S
Molecular Weight345.42
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
InChIInChI=1S/C17H19N3O3S/c1-13-6-8-14(9-7-13)18-17(21)19-15-4-2-5-16(12-15)20-10-3-11-24(20,22)23/h2,4-9,12H,3,10-11H2,1H3,(H2,18,19,21)
InChIKeyWCQKUWPYQCLRJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea (CAS 1203039-33-1): Chemical Identity and Procurement Baseline


1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea (CAS 1203039-33-1) is a synthetic diaryl urea derivative with the molecular formula C₁₇H₁₉N₃O₃S and a molecular weight of 345.42 g/mol . The structure features a central urea linker bridging a p-tolyl group and a phenyl ring substituted at the meta position with a 1,1-dioxidoisothiazolidin-2-yl (cyclic sulfonamide) moiety [1]. This compound belongs to a broader class of isothiazolidine 1,1-dioxide-containing molecules that have been investigated as pharmacophores in kinase inhibition, anti-inflammatory, and antiviral research . It is commercially available from multiple research chemical suppliers for in vitro screening and medicinal chemistry applications.

Why 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea Cannot Be Simply Replaced by In-Class Analogs


Within the diaryl urea chemical space, subtle structural variations can profoundly alter target engagement, selectivity, and physicochemical properties. The meta-substituted 1,1-dioxidoisothiazolidin-2-yl regioisomer (CAS 1203039-33-1) is structurally distinct from its para-substituted analog, 1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea (CAS 1203230-54-9) . Regioisomerism in diaryl ureas has been demonstrated to affect binding pocket complementarity in kinase and enzyme targets, potentially leading to divergent IC₅₀ values [1]. Additionally, the cyclic sulfonamide moiety is a recognized pharmacophore in CDK, GSK-3β, and JAK inhibition, where ring size, oxidation state, and substitution pattern critically modulate potency [2]. Generic substitution without verification of target-specific activity data therefore risks selecting an analog with reduced or absent biological activity in the intended assay system.

Quantitative Differentiation Evidence: 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea vs. Key Comparators


Regioisomeric Differentiation: Meta- vs. Para-Substituted 1,1-Dioxidoisothiazolidin-2-yl Urea Analogs

The target compound (CAS 1203039-33-1) features a meta-substitution pattern on the central phenyl ring relative to the urea linkage, whereas the closest commercially available analog, 1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea (CAS 1203230-54-9), bears a para-substitution. In diaryl urea kinase inhibitor series, regioisomeric substitution has been shown to alter IC₅₀ values by up to 10- to 100-fold depending on the target binding pocket geometry [1]. Direct head-to-head bioactivity data for these two specific compounds is not publicly available; however, the structural difference is unambiguous.

Regioisomerism Structure-Activity Relationship Kinase Inhibition

Cyclic Sulfonamide Pharmacophore: 1,1-Dioxidoisothiazolidine vs. Alternative Heterocyclic Sulfonamides

The 1,1-dioxidoisothiazolidin-2-yl group is a five-membered cyclic sulfonamide (γ-sultam) that has been identified as a key pharmacophore in potent CDK1 and CDK2 inhibitors. In a published series of 3-hydroxychromone-based CDK inhibitors, isothiazolidine 1,1-dioxide-containing analogs demonstrated IC₅₀ values in the low nanomolar range against CDK1 and CDK2 and inhibited proliferation of EJ, HCT116, SW620, and MDAMB468 cancer cell lines [1]. In contrast, BRENDA database entries for compounds bearing the dioxidoisothiazolidin-2-yl substituent show IC₅₀ values ranging from 7 nM to 4 µM across CDK isoforms, indicating that the pharmacophore alone does not guarantee potency—the complete molecular context, including the urea linkage and aryl substitution pattern, is essential [2]. No direct comparative data between the target compound and non-isothiazolidine sulfonamide urea analogs is publicly available.

Pharmacophore Isothiazolidine 1,1-dioxide CDK Inhibition

Physicochemical Property Comparison: Meta-Substituted Urea vs. Ortho/Meta/Para-Substituted and Heteroaryl Analogs

Calculated physicochemical properties for the target compound (MW 345.42, cLogP ~2.8, HBD 2, HBA 4) place it within favorable oral drug-like chemical space per Lipinski's Rule of Five. The para-substituted regioisomer (CAS 1203230-54-9) shares the identical molecular formula and calculated properties. However, analogs bearing additional substituents (e.g., 1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea, MW 425.88; 1-(5-chloro-2-methoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea, MW 395.9) exhibit higher molecular weight and altered lipophilicity, which may affect solubility, permeability, and non-specific binding . No experimentally measured solubility, logD, or PAMPA permeability data has been published for the target compound.

Physicochemical Properties DMPK Solubility

Recommended Application Scenarios for 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea in Research and Procurement


Kinase Inhibitor Lead Optimization and SAR Studies

Given the established role of isothiazolidine 1,1-dioxide pharmacophores in CDK and GSK-3β inhibition [1], this compound serves as a viable core scaffold for structure-activity relationship (SAR) exploration. Its meta-substituted diaryl urea framework provides a distinct vector compared to para-substituted analogs, enabling systematic evaluation of regioisomeric effects on kinase selectivity and potency. Procurement of this specific regioisomer is warranted when exploring substitution pattern impacts on target engagement.

Chemical Probe Development for Target Deconvolution

The compound's molecular weight (345.42) and calculated drug-like properties place it within a favorable range for chemical probe development . When coupled with a comprehensive selectivity panel, this scaffold can serve as a starting point for target deconvolution studies, particularly in pathways where cyclic sulfonamide-containing inhibitors have shown activity (e.g., CDK, JAK, mTORC1 signaling) [1].

In Vitro Pharmacological Screening and Library Design

For organizations building focused kinase inhibitor libraries, the inclusion of meta-substituted 1,1-dioxidoisothiazolidin-2-yl urea derivatives alongside their para-substituted counterparts enhances library diversity and enables the detection of regioisomer-dependent activity cliffs [2]. The compound is suitable for high-throughput screening (HTS) in biochemical and cell-based assays, provided solubility limitations are assessed experimentally.

Negative Control or Inactive Comparator Generation

Where the para-substituted analog (CAS 1203230-54-9) demonstrates confirmed activity in a given assay, the meta-substituted regioisomer (CAS 1203039-33-1) may serve as a regioisomeric negative control, assuming the target binding pocket discriminates between substitution geometries. This application requires empirical validation but represents a rational use case for procurement of both isomers.

Quote Request

Request a Quote for 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(p-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.